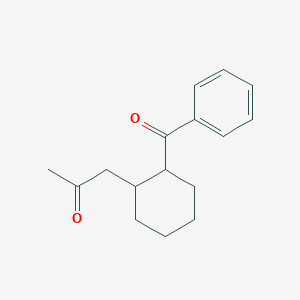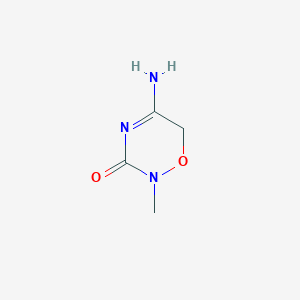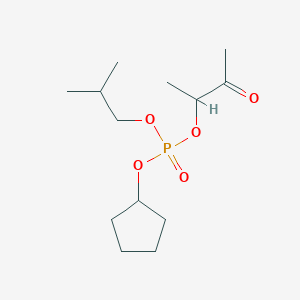
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide is a chemical compound that belongs to the class of dicyanophenylalkanediamides This compound is characterized by the presence of two 3,4-dicyanophenyl groups attached to a tridecanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide can be synthesized by reacting 4-aminophthalonitrile with a saturated aliphatic dicarboxylic acid halide . The reaction typically involves the use of a solvent such as dichloromethane or tetrahydrofuran, and it is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N1,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diamines. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide has several scientific research applications, including:
Materials Science: It is used in the synthesis of polyphthalocyanine resins, which are valuable for their thermal stability and mechanical properties.
Polymer Chemistry: The compound can be polymerized to form high-performance polymers used in coatings, adhesives, and laminates.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: It is utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of N1,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide involves its ability to form stable polymeric structures through polymerization reactions. The nitrile groups on the aromatic rings can participate in various chemical reactions, leading to the formation of polyphthalocyanine resins. These resins exhibit high thermal stability and mechanical strength due to the strong covalent bonds formed during polymerization .
類似化合物との比較
Similar Compounds
N,N’-Bis(3,4-dicyanophenyl)alkanediamides: These compounds have similar structures but differ in the length of the aliphatic chain.
Polyphthalocyanine Resins: These are polymers formed from similar dicyanophenyl compounds and exhibit comparable properties.
Uniqueness
N~1~,N~13~-Bis(3,4-dicyanophenyl)tridecanediamide is unique due to its specific aliphatic chain length, which imparts distinct physical and chemical properties. This compound’s ability to form highly stable and thermally resistant polymers makes it particularly valuable in applications requiring high-performance materials .
特性
CAS番号 |
57359-19-0 |
|---|---|
分子式 |
C29H30N6O2 |
分子量 |
494.6 g/mol |
IUPAC名 |
N,N'-bis(3,4-dicyanophenyl)tridecanediamide |
InChI |
InChI=1S/C29H30N6O2/c30-18-22-12-14-26(16-24(22)20-32)34-28(36)10-8-6-4-2-1-3-5-7-9-11-29(37)35-27-15-13-23(19-31)25(17-27)21-33/h12-17H,1-11H2,(H,34,36)(H,35,37) |
InChIキー |
IPFRRXYNAAUQMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)CCCCCCCCCCCC(=O)NC2=CC(=C(C=C2)C#N)C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)




![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)

![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)


